
2-(4-bromo-2-clorofenoxi)-N-(2,4-dimetoxi-fenil)acetamida
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Estudios de Relación Estructura-Actividad (SAR)
Al modificar la estructura del Compuesto X, los investigadores pueden explorar las relaciones SAR. Estos estudios ayudan a identificar los grupos funcionales clave responsables de actividades específicas. Los conocimientos obtenidos pueden guiar el diseño de derivados más potentes.
Referencias:
- Monobromophenol. Wikipedia
Mecanismo De Acción
The exact mechanism of action of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is not yet fully understood. However, it is believed that 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide acts as an inhibitor of enzymes such as cyclooxygenase and lipoxygenase, which are involved in the synthesis of prostaglandins and other inflammatory mediators. 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is also thought to have antioxidant properties, which may be responsible for its potential anti-cancer activity.
Biochemical and Physiological Effects
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been studied for its potential effects on a variety of biochemical and physiological processes. It has been found to inhibit the synthesis of prostaglandins, which are involved in the regulation of inflammation. 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has also been found to have antioxidant properties, which may be responsible for its potential anti-cancer activity. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has been found to have an inhibitory effect on the enzyme acetylcholinesterase, which is involved in the regulation of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide has a number of advantages for use in laboratory experiments. It is highly soluble in water, making it easy to work with in aqueous solutions. In addition, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is relatively stable and has a wide range of uses in scientific research. However, 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide is also limited by its potential toxicity, as it has been found to be toxic to certain cell lines in vitro.
Direcciones Futuras
There are a number of potential future directions for the study of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide. Further research could be done to better understand its mechanism of action and its potential effects on biochemical and physiological processes. Additionally, further research could be done to explore its potential applications in the synthesis of drugs and other pharmaceuticals, as well as its potential use in the treatment of cancer. Finally, further research could be done to explore the potential toxicity of 2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide and to develop methods to reduce its toxicity.
Métodos De Síntesis
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide can be synthesized by a number of different methods, including the reaction of 4-bromo-2-chlorophenol with 2,4-dimethoxybenzoyl chloride in the presence of a base such as sodium carbonate. The reaction is carried out in an inert atmosphere, such as nitrogen, and the resulting product is purified by recrystallization.
Propiedades
IUPAC Name |
2-(4-bromo-2-chlorophenoxy)-N-(2,4-dimethoxyphenyl)acetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15BrClNO4/c1-21-11-4-5-13(15(8-11)22-2)19-16(20)9-23-14-6-3-10(17)7-12(14)18/h3-8H,9H2,1-2H3,(H,19,20) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WPULMPMGWVDKHP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)NC(=O)COC2=C(C=C(C=C2)Br)Cl)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15BrClNO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-(6-(methylthio)benzo[d]thiazol-2-yl)-1-(thiophen-2-ylsulfonyl)pyrrolidine-2-carboxamide](/img/structure/B2385030.png)
![N-(5-chloro-2,4-dimethoxyphenyl)-2-((3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2385031.png)

![Methyl 5-[(E)-2-(dimethylamino)vinyl][1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2385036.png)
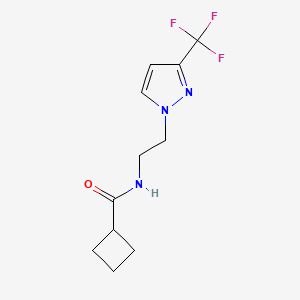
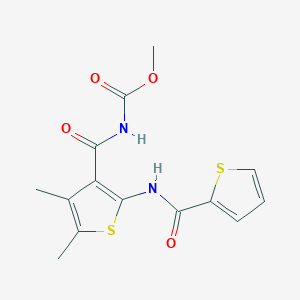
![N-[1-(5-azepan-1-yl-1,3,4-oxadiazol-2-yl)-2-phenylethyl]-2,5-dimethylbenzamide](/img/structure/B2385041.png)
![1-[1-(3-Chlorobenzoyl)piperidin-4-yl]-3-cyclopropylimidazolidine-2,4-dione](/img/structure/B2385042.png)
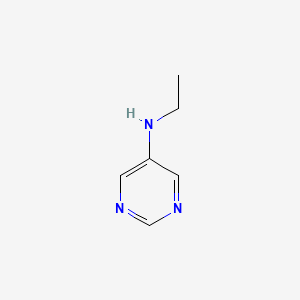
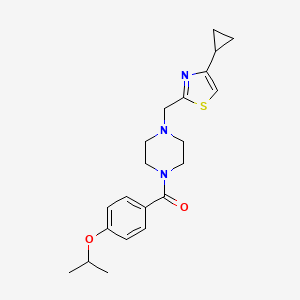
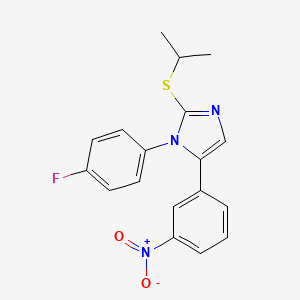
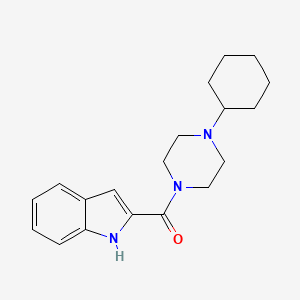
![2-(1H-benzo[d]imidazol-1-yl)-1-(4-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)piperidin-1-yl)ethanone](/img/structure/B2385050.png)
![1-acetyl-N-(6-fluoro-1,3-dimethyl-2,2-dioxido-1,3-dihydrobenzo[c][1,2,5]thiadiazol-5-yl)piperidine-4-carboxamide](/img/structure/B2385052.png)
